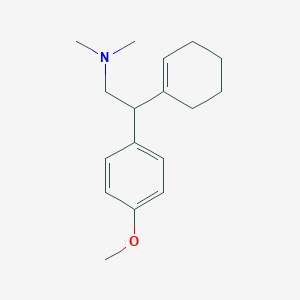

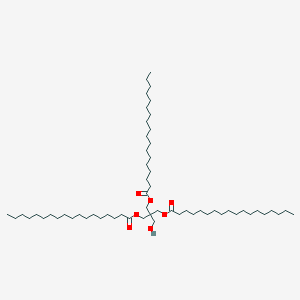

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine

Overview

Description

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO and its molecular weight is 259.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dehydro Venlafaxine’s primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .

Mode of Action

Dehydro Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The major metabolic pathways of Dehydro Venlafaxine involve CYP2D6 and CYP2C19 mediated O-demethylation . These enzymes are part of the cytochrome P450 system, which plays a crucial role in drug metabolism . The activity of these enzymes can be influenced by genetic polymorphisms, leading to variability in the drug’s effects .

Pharmacokinetics

The pharmacokinetics of Dehydro Venlafaxine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2D6 and CYP2C19 enzymes . Genetic variations in these enzymes can lead to significant inter-individual variability in the drug’s pharmacokinetics . Understanding these variations can help optimize therapy by adjusting dosage based on an individual’s metabolic profile .

Result of Action

The molecular and cellular effects of Dehydro Venlafaxine’s action involve changes in neurotransmitter signaling. By blocking the reuptake of serotonin and norepinephrine, it enhances the signaling of these neurotransmitters, leading to improved mood . Additionally, it has been suggested that Dehydro Venlafaxine may have effects on gene expression related to mitochondrial antioxidant activity and insulin signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Venlafaxine. For instance, the presence of the drug and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes . Moreover, pH value and water quality can affect the removal of Dehydro Venlafaxine .

Biochemical Analysis

Biochemical Properties

Dehydro Venlafaxine is involved in biochemical reactions that are crucial for neurotransmission. It interacts with enzymes such as cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4, which are responsible for its metabolism . The nature of these interactions involves the conversion of Venlafaxine to O-desmethylvenlafaxine, a lesser metabolite .

Cellular Effects

Dehydro Venlafaxine influences cell function by modulating neurotransmission. It impacts cell signaling pathways related to serotonin and noradrenaline reuptake . This can affect gene expression and cellular metabolism, particularly in neurons .

Molecular Mechanism

The molecular mechanism of Dehydro Venlafaxine involves its binding interactions with biomolecules such as the serotonin and noradrenaline transporters . It inhibits the reuptake of these neurotransmitters at the presynaptic terminal, thereby increasing their availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Dehydro Venlafaxine can change over time in laboratory settings. It has been observed that higher concentrations of Dehydro Venlafaxine and its active metabolite O-desmethylvenlafaxine are associated with non-response to treatment . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on its concentration .

Dosage Effects in Animal Models

In animal models, the effects of Dehydro Venlafaxine can vary with different dosages. For instance, the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, is associated with changes in different forms of plasticity in discrete brain areas .

Metabolic Pathways

Dehydro Venlafaxine is involved in metabolic pathways related to the metabolism of Venlafaxine. It is produced by the action of the CYP2D6 and CYP3A4 enzymes on Venlafaxine . This process can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of Dehydro Venlafaxine within cells and tissues are likely to be influenced by its interactions with transporters involved in the reuptake of serotonin and noradrenaline . These interactions can affect the compound’s localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Dehydro Venlafaxine is likely to be influenced by its interactions with various biomolecules. For instance, its binding to serotonin and noradrenaline transporters could direct it to specific compartments or organelles within the cell

Properties

IUPAC Name |

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSYJZOOXFPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-57-1 | |

| Record name | 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(CYCLOHEX-1-ENYL)-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX18EMS9OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing and characterizing 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine in the context of Venlafaxine Hydrochloride research?

A1: this compound is identified as one of the six related substances of Venlafaxine Hydrochloride in the European Pharmacopoeia (EP 5.5) []. The presence of these related substances in Venlafaxine Hydrochloride could potentially impact its quality, safety, and efficacy. Therefore, synthesizing and characterizing this compound is crucial for developing robust analytical methods to detect and quantify it in Venlafaxine Hydrochloride drug products. This ensures the quality control of the drug and helps meet regulatory requirements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B25312.png)